molecular formula C5H10N3O4+ B1383802 beta-Xylopyranosyl azide CAS No. 51368-20-8

beta-Xylopyranosyl azide

Cat. No. B1383802
CAS RN: 51368-20-8
M. Wt: 176.15 g/mol
InChI Key: ITCZIUAYOYISIB-KKQCNMDGSA-N
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Description

Beta-Xylopyranosyl azide is a derivative of xylose, which is the main constituent of hemicelluloses . The beta-xylopyranose motif is widely distributed in the plant kingdom . It has a molecular formula of C5H9N3O4 and a molecular weight of 175.1441 .


Synthesis Analysis

The synthesis of beta-xylopyranosyl azide can be achieved through chemical and enzymatic pathways . A general route for the preparation of beta-xylopyranosides involves the nature of the glycosidic linkage and the aglycone moiety . There are also synthetic routes available from 2,3,4-TRI-O-ACETYL-BETA-D-XYLOPYRANOSYL AZIDE .


Molecular Structure Analysis

The molecular structure of beta-Xylopyranosyl azide is characterized by the presence of a beta-xylopyranose motif . This motif is widely distributed in the plant kingdom . The conformational analysis of xylose, which is a part of beta-Xylopyranosyl azide, has been described in various studies .


Chemical Reactions Analysis

Azides, such as beta-Xylopyranosyl azide, are known to be great nucleophiles and can be used in substitution reactions . They can also serve as “masked” amines . The azide ion can be reduced to primary amines, liberating N2 in the process .

Scientific Research Applications

Synthesis of β-Xylopyranosides

Beta-Xylopyranosyl azide is pivotal in the synthesis of β-xylopyranosides, which are significant due to their presence in hemicelluloses, the second most abundant polysaccharide after cellulose. These compounds are widely distributed in the plant kingdom and have various applications, including activators in the biosynthesis of glycosaminoglycans, enzyme inhibition, and as surfactants .

Biomass-Derived Molecules Development

The development of biomass-derived molecules has seen a renewed interest in beta-Xylopyranosyl azide. It serves as a precursor for creating value-added chemicals from lignocellulosic biomass, which is a sustainable resource for bioproducts .

Enzyme Inhibition Studies

Beta-Xylopyranosyl azide is used in enzyme inhibition studies to understand the mechanism of action of various enzymes. It acts as a glycosidic bond mimic, which helps in studying the inhibition of enzymes like xylanases that are crucial in the breakdown of plant cell walls .

Surfactant Production

Surfactants derived from beta-Xylopyranosyl azide are researched for their potential use in various industrial processes. These surfactants can be used in cleaning products, emulsifiers, and even in pharmaceutical formulations .

Xylan Hydrolysis

In the hydrolysis of xylan, beta-Xylopyranosyl azide plays a role in the accumulation of short oligomers of β-D-xylopyranosyl, which may inhibit the endoxylanase. This is crucial for increasing the efficiency of xylan hydrolysis, an important step in the production of biofuels and other bioproducts .

Industrial Applications of Xylanases

Beta-Xylopyranosyl azide is relevant in the study of xylanases, enzymes that degrade xylans into xylose. Xylanases have numerous industrial applications, including paper manufacturing, animal feed, bread-making, juice and wine industries, and xylitol production. Understanding the structure and function of xylanases can lead to improved industrial processes and products .

Safety and Hazards

The safety data sheet for a related compound, 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide, suggests that it should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and avoid letting the product enter drains .

Future Directions

Beta-Xylopyranosyl azide, as a derivative of xylose, could have potential applications in the development of biomass-derived molecules . The market for beta-Xylopyranosyl azide is also being analyzed for future growth .

Mechanism of Action

properties

IUPAC Name

imino-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]iminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-6,9-11H,1H2/q+1/t2-,3+,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCZIUAYOYISIB-KKQCNMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N3O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Xylopyranosyl azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-Xylopyranosyl azide
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